molecular formula C23H27Cl2N3O2 B601607 Aripiprazole Impurity 10 CAS No. 203395-78-2

Aripiprazole Impurity 10

Cat. No.: B601607
CAS No.: 203395-78-2
M. Wt: 448.4
InChI Key:
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Description

Aripiprazole Impurity 10 is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the many impurities that can be present in the synthesis of Aripiprazole, and its identification and quantification are essential for ensuring the quality of the final pharmaceutical product .

Safety and Hazards

Aripiprazole, the parent compound of Aripiprazole Impurity 10, has been classified as harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for Aripiprazole Impurity 10 could involve further studies on its stability, degradation pathways, and potential effects on the efficacy and safety of Aripiprazole. Additionally, the development of a stability-indicating LC method for Aripiprazole in the presence of its impurities and degradation products has been suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 10 involves several steps, including the use of various reagents and reaction conditions. One common method involves the reaction of 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolein-2(1H)-one with specific reagents under controlled conditions . The reaction typically requires a solvent, such as acetonitrile, and a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from other related compounds . The industrial production methods are designed to ensure high yield and purity of the impurity, which is essential for its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Aripiprazole Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the impurity and studying its properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .

Comparison with Similar Compounds

Aripiprazole Impurity 10 can be compared with other related compounds, such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Aripiprazole Impurity B . These impurities share similar chemical structures but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes .

List of Similar Compounds:
  • Aripiprazole Impurity F
  • Aripiprazole Impurity G
  • Aripiprazole Impurity B
  • Aripiprazole Impurity C
  • Aripiprazole Impurity E

These compounds are studied for their potential impact on the quality and safety of Aripiprazole-containing pharmaceutical products .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Aripiprazole Impurity 10 involves the conversion of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one to 7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one through a series of reactions.", "Starting Materials": [ "4-bromobutanol", "potassium carbonate", "2-chloro-3-formylquinoline", "sodium borohydride", "4-butoxyphenylboronic acid", "palladium acetate", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "4-bromobutanol is reacted with potassium carbonate in acetic acid to form 4-bromobutyl acetate.", "2-chloro-3-formylquinoline is reacted with sodium borohydride in the presence of triethylamine to form 2-chloro-3-quinoline methanol.", "2-chloro-3-quinoline methanol is reacted with 4-bromobutyl acetate in the presence of palladium acetate and triethylamine to form 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.", "7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is reacted with 4-butoxyphenylboronic acid in the presence of palladium acetate and triethylamine to form 7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one.", "7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is purified using a combination of water, sodium hydroxide, and hydrochloric acid, followed by extraction with ethyl acetate." ] }

CAS No.

203395-78-2

Molecular Formula

C23H27Cl2N3O2

Molecular Weight

448.4

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Aripiprazole Impurity 10

Origin of Product

United States

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